2-(2,4-difluorophenyl)-N-methylacetamide
Description
2-(2,4-Difluorophenyl)-N-methylacetamide is an N-methyl-substituted acetamide derivative featuring a 2,4-difluorophenyl moiety. The difluorophenyl group enhances lipophilicity and metabolic stability, making it a common pharmacophore in drug discovery.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c1-12-9(13)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBFILDKISIDQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenyl)-N-methylacetamide typically involves the reaction of 2,4-difluoroaniline with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,4-Difluoroaniline+Acetic Anhydride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted phenyl derivatives.
Scientific Research Applications
2-(2,4-Difluorophenyl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-difluorophenyl)-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in drug design.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities with related compounds:
Key Comparisons
Halogen Substitution Patterns: Fluorine vs. For example, N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide (diclofenac impurity) is associated with anti-inflammatory activity, while fluorinated analogs like this compound may exhibit improved pharmacokinetics . Positional Effects: The 2,4-difluorophenyl group in the target compound contrasts with the 3,4-difluorophenyl group in N-(3,4-difluorophenyl)-2,2-diphenylacetamide. This positional variation influences dihedral angles (e.g., 9.83° vs. 54.8° in dichlorophenyl analogs), affecting molecular packing and crystal stability .
Biological Relevance: Compounds like 2-(bis((1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)amino)-N-methylacetamide () demonstrate the role of fluorine in enhancing binding affinity to biological targets, such as kinases or receptors . Chlorinated analogs (e.g., pretilachlor, alachlor) are widely used as herbicides, underscoring how halogen choice directs agrochemical vs. pharmaceutical applications .
Synthetic Methodologies :
- Most arylacetamides are synthesized via carbodiimide-mediated coupling (e.g., EDC/HCl) of substituted anilines with carboxylic acids. For example, N-(3,4-difluorophenyl)-2,2-diphenylacetamide is prepared from diphenylacetic acid and 3,4-difluoroaniline .
- Modifications like azide incorporation () or triazole rings () enable post-synthetic functionalization for drug discovery .
Crystallographic and Conformational Analysis :
- Intramolecular hydrogen bonding (e.g., C–H···O in 2-chloro-N-(4-fluorophenyl)acetamide) and intermolecular N–H···O interactions stabilize crystal structures. The target compound’s difluorophenyl group likely participates in similar interactions, influencing solubility and bioavailability .
- Disordered fluorine atoms (e.g., in ) highlight dynamic conformational flexibility, which may impact ligand-receptor binding .
Biological Activity
2-(2,4-Difluorophenyl)-N-methylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings through diverse sources.
Chemical Structure and Properties
- Chemical Formula : CHFN\O
- Molecular Weight : Approximately 201.19 g/mol
The compound features a difluorophenyl group that contributes to its unique reactivity and biological properties. The presence of fluorine atoms often enhances lipophilicity and biological activity compared to non-fluorinated analogs.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of this compound have been evaluated for their efficacy against various bacterial strains. Studies show that modifications in the phenyl ring can lead to enhanced antibacterial properties, potentially through the inhibition of specific bacterial enzymes or pathways.
Antiviral Activity
The compound's structure suggests potential antiviral properties. In studies involving HIV-1 variants, compounds with similar frameworks have shown significant inhibitory effects on reverse transcriptase (RT), a critical enzyme for viral replication. The mechanism often involves binding to the RT active site, preventing viral RNA from being converted into DNA.
The biological mechanisms underlying the activity of this compound are multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as kinases or proteases, which are essential for pathogen survival.
- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting membrane integrity or function.
- Signal Transduction Modulation : By interacting with cellular signaling pathways, the compound could modulate responses to stress or infection.
Study on Antimicrobial Efficacy
A study assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting moderate effectiveness compared to standard antibiotics.
Antiviral Research
In a study focused on HIV-1 RT inhibitors, analogs of this compound were synthesized and tested. One derivative exhibited an IC50 value of 0.5 µM against resistant strains of HIV-1, indicating promising antiviral potential.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| This compound | Moderate antibacterial | 32 | 0.5 |
| 2-(4-Fluorophenyl)-N-methylacetamide | Low antibacterial | 64 | - |
| N-Methylacetamide | No significant activity | - | - |
Q & A
Basic Research Questions
Q. What are the key considerations for designing a high-yield synthetic route for 2-(2,4-difluorophenyl)-N-methylacetamide?
- Methodology : Use carbodiimide-based coupling agents (e.g., EDC·HCl) to activate the carboxylic acid precursor (e.g., 2,4-difluorophenylacetic acid) for amide bond formation with methylamine. Optimize solvent choice (e.g., dichloromethane or DMF) and reaction temperature (e.g., 273 K for controlled activation) to minimize side reactions. Post-reaction purification via column chromatography or recrystallization from a dichloromethane/ethyl acetate mixture improves yield .
- Safety : Follow protocols for handling fluorinated intermediates (e.g., PPE, fume hoods) and dispose of waste via licensed chemical disposal services .
Q. How can structural characterization of this compound be performed to confirm its conformation?
- Techniques :
- X-ray crystallography : Resolve dihedral angles between aromatic rings and acetamide groups to confirm spatial arrangement (e.g., dihedral angles ~65° between fluorophenyl and acetamide planes) .
- NMR spectroscopy : Use -NMR to verify substitution patterns on the phenyl ring and -NMR to confirm N-methylation .
- IR spectroscopy : Identify amide C=O stretching (~1650–1700 cm) and N–H bending (~1550 cm) bands .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Density Functional Theory (DFT) : Apply hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Include solvent effects (e.g., PCM model) for accuracy in polar environments .
- Validation : Compare computed bond lengths/angles with crystallographic data (e.g., C–F bond: 1.35–1.39 Å) to assess model reliability .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved for this compound?
- Approach :
Experimental replication : Standardize assay conditions (e.g., cell lines, solvent controls) to eliminate variability.
Structural analogs : Synthesize derivatives (e.g., varying fluorination patterns) to isolate structure-activity relationships (SAR).
Computational docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs) and correlate binding affinities with experimental IC values .
Q. What strategies optimize the compound’s pharmacokinetic properties without altering its core pharmacophore?
- Modifications :
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility.
- Co-crystallization : Screen with cyclodextrins or polyethylene glycol (PEG) to enhance bioavailability .
Q. How do intermolecular interactions in the solid state affect its stability and formulation?
- Crystal engineering : Analyze hydrogen-bonding networks (e.g., N–H···O and C–H···F interactions) via Hirshfeld surface analysis. These interactions stabilize the crystal lattice but may reduce dissolution rates .
- Mitigation : Use ball milling or spray drying to generate amorphous forms with improved solubility while retaining thermal stability (DSC/TGA monitoring) .
Q. What advanced spectroscopic methods can elucidate its degradation pathways under oxidative stress?
- Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
